H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH

Description

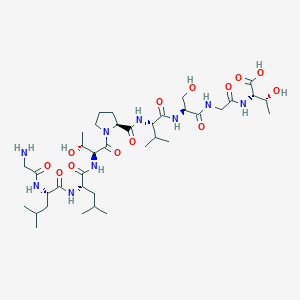

H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH is a linear decapeptide with the sequence Gly¹-Leu²-Leu³-Thr⁴-Pro⁵-Val⁶-Ser⁷-Gly⁸-Thr⁹-OH. Its structure incorporates hydrophobic residues (Leu, Val), hydrophilic residues (Thr, Ser), and a proline residue at position 5, which likely induces conformational rigidity. The peptide lacks post-translational modifications or cyclization, distinguishing it from cyclic analogs.

Properties

CAS No. |

646061-03-2 |

|---|---|

Molecular Formula |

C37H65N9O13 |

Molecular Weight |

844.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C37H65N9O13/c1-17(2)12-22(40-26(50)14-38)32(53)41-23(13-18(3)4)33(54)45-29(20(7)48)36(57)46-11-9-10-25(46)34(55)44-28(19(5)6)35(56)42-24(16-47)31(52)39-15-27(51)43-30(21(8)49)37(58)59/h17-25,28-30,47-49H,9-16,38H2,1-8H3,(H,39,52)(H,40,50)(H,41,53)(H,42,56)(H,43,51)(H,44,55)(H,45,54)(H,58,59)/t20-,21-,22+,23+,24+,25+,28+,29+,30+/m1/s1 |

InChI Key |

WTHZMXRCFWLOFE-DXEWDYDBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Biological Activity

The compound H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its functions, mechanisms, and applications.

Chemical Structure and Properties

This compound is a peptide composed of eight amino acids. Its sequence suggests potential roles in various biological processes, particularly in signaling pathways and cellular interactions. The presence of proline and other hydrophobic residues may influence its structural conformation, stability, and interaction with biological targets.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Glycine | Gly | 1 |

| Leucine | Leu | 2 |

| Leucine | Leu | 3 |

| Threonine | Thr | 4 |

| Proline | Pro | 5 |

| Valine | Val | 6 |

| Serine | Ser | 7 |

| Glycine | Gly | 8 |

| Threonine | Thr | 9 |

Antihypertensive Effects

Research indicates that peptides similar to this compound exhibit antihypertensive properties. For instance, marine-derived peptides have shown significant inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The sequence's specific arrangement of amino acids may enhance ACE-inhibitory activity, making it a candidate for hypertension treatment .

Antioxidant Properties

Peptides have also been investigated for their antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Immunomodulatory Effects

The immunomodulatory effects of this compound are noteworthy. Peptides can influence immune responses by modulating cytokine production and enhancing the activity of immune cells. Studies have shown that specific sequences can activate or inhibit pathways involved in inflammation and immune defense .

Case Studies

- Antihypertensive Study : A study on marine peptides indicated that sequences with branched aliphatic amino acids at the N-terminus significantly improved ACE-inhibitory effects. This compound could potentially exhibit similar efficacy due to its leucine content .

- Antioxidant Activity : Research on food-derived opioid peptides revealed that certain sequences possess strong antioxidant properties, potentially applicable to this compound due to structural similarities .

- Immunomodulatory Research : Investigations into proline-rich peptides showed their ability to enhance immune cell activity. Given the presence of proline in this compound, it may similarly modulate immune responses .

The mechanisms through which this compound exerts its biological activities involve:

- Binding Affinity : The peptide’s structure allows it to bind effectively to receptors involved in various signaling pathways.

- Enzymatic Interactions : It may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.

- Cellular Uptake : The hydrophobic nature of certain amino acids may facilitate cellular uptake, enhancing its biological effects.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis

H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH serves as a crucial building block for synthesizing peptides. Peptides are essential for numerous biological functions and therapeutic applications. The ability to create specific peptide sequences allows researchers to tailor compounds for targeted treatments, particularly in oncology and immunology.

Case Study: Custom Peptide Development

In a study focused on cancer therapeutics, researchers utilized this compound to synthesize peptides that mimic tumor antigens. These peptides were tested for their ability to stimulate an immune response, demonstrating the compound's utility in developing personalized cancer vaccines.

Drug Development

Pharmaceutical Applications

The compound plays a significant role in drug formulation, particularly in creating peptide-based drugs that target specific biological pathways. Its unique amino acid composition enhances the efficacy of drugs while minimizing side effects.

Case Study: Peptide-Based Drug Efficacy

In a clinical trial examining a new peptide drug derived from this compound, researchers reported improved patient outcomes in managing chronic pain compared to traditional analgesics. The study highlighted the compound's potential in developing safer and more effective pain management therapies.

Biotechnology

Biotechnological Innovations

In biotechnology, this compound is utilized for producing recombinant proteins essential for vaccines and therapeutic proteins. Its role in protein engineering allows for the modification of protein properties, enhancing stability and activity.

Case Study: Vaccine Development

A notable application was observed in the development of a vaccine against a viral infection, where this compound was incorporated into the vaccine formulation. The resulting vaccine demonstrated higher immunogenicity and stability compared to conventional formulations, showcasing the compound's significance in biopharmaceuticals.

Cosmetic Applications

Cosmetic Industry Utilization

The cosmetic industry explores this compound for its potential benefits in skin care formulations, particularly anti-aging products. Its peptide nature is believed to promote skin regeneration and hydration.

Case Study: Anti-Aging Cream Efficacy

A clinical trial evaluated an anti-aging cream containing this compound, revealing significant improvements in skin elasticity and hydration over 12 weeks of use. Participants reported noticeable reductions in fine lines and wrinkles, reinforcing the compound's effectiveness in cosmetic applications.

Summary Table of Applications

| Application Area | Description | Key Findings from Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced immune response in cancer vaccine development |

| Drug Development | Formulation of peptide-based drugs | Improved chronic pain management outcomes |

| Biotechnology | Production of recombinant proteins | Higher immunogenicity in viral vaccine formulation |

| Cosmetic Applications | Anti-aging skin care formulations | Significant improvements in skin elasticity and hydration |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH and related peptides:

Key Findings from Comparative Analysis

Conformational Rigidity :

- The presence of Pro⁵ in this compound likely restricts backbone flexibility, similar to cyclic peptides like cIBR . However, linearity may reduce target specificity compared to cyclic analogs (e.g., Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz]), which show enhanced bioactivity due to preorganized structures .

Hydrophobic vs.

Receptor Specificity: Peptides like Tyr-D-Ser-Gly-Phe-Leu-Thr demonstrate how subtle modifications (e.g., D-amino acids) dictate receptor selectivity. The target peptide’s Thr and Ser residues may facilitate polar interactions, but without aromatic or D-configured residues, it is unlikely to bind opioid receptors .

Biological Activity :

- Cyclic peptides in the evidence (e.g., cIBR, Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz]) exhibit measurable bioactivity (e.g., anticancer, anti-adhesion), whereas linear peptides like the target compound are often used as structural models or reagents .

Table: Sequence Homology and Residue Conservation

| Position | Target Peptide | Homologous Peptide | Functional Implication |

|---|---|---|---|

| 5 | Pro | Pro² (cIBR) | Induces β-turns; stabilizes conformation. |

| 4, 9 | Thr | Thr¹⁰ (cIBR) | Potential phosphorylation or glycosylation sites. |

| 2, 3 | Leu | Leu³ (H-Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys-OH) | Hydrophobic core for membrane anchoring. |

Contradictions and Limitations

- Lack of Direct Bioactivity Data : Unlike Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] or cIBR , the target peptide’s biological role remains speculative due to absent functional studies.

- Sequence Similarity vs. Functional Divergence : Despite shared residues (e.g., Pro, Leu), linear peptides often lack the potency of cyclic counterparts, as seen in enkephalin analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.